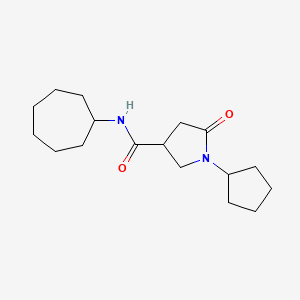
N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP-115 belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to have anticonvulsant, anxiolytic, and analgesic properties.
Wirkmechanismus
N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase GABA levels in the brain, reduce seizure activity, and have anxiolytic and analgesic effects. Additionally, this compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is that it has been extensively studied in animal models, and has been shown to be effective in reducing seizure activity, anxiety, and pain. Additionally, this compound has been shown to be well-tolerated in animal studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of this compound is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide. One area of interest is the potential use of this compound in the treatment of epilepsy, anxiety disorders, and chronic pain in humans. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential adverse effects. Finally, there is a need for further research on the mechanism of action of this compound, and how it interacts with other neurotransmitter systems in the brain.
Synthesemethoden
N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process involving the reaction of cyclopentanone with heptanal to form cycloheptyl methyl ketone. The ketone is then reacted with methylamine to form the corresponding enamine, which is further reacted with ethyl chloroformate to form the desired compound.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including epilepsy, anxiety, and pain management. In preclinical studies, this compound has been shown to be effective in reducing seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have anxiolytic and analgesic properties, making it a potential candidate for the treatment of anxiety disorders and chronic pain.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c20-16-11-13(12-19(16)15-9-5-6-10-15)17(21)18-14-7-3-1-2-4-8-14/h13-15H,1-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQYUNUEWAIJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5329103.png)
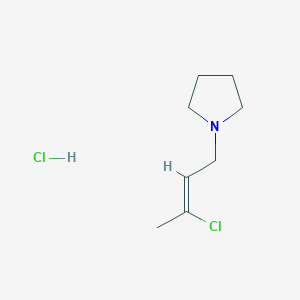
![7-(5-phenoxy-2-furoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5329120.png)
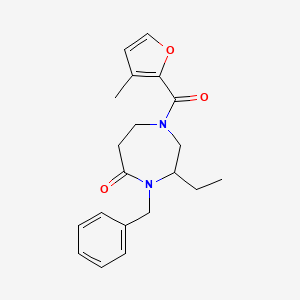
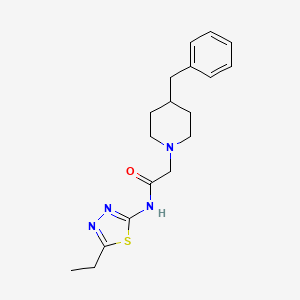
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5329133.png)
![4-[((2R,5S)-5-{[4-(trifluoromethyl)pyrimidin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5329148.png)
![5-{5-bromo-2-[2-(2-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5329155.png)
![2-{5-[(2,6-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5329158.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-propen-1-amine hydrochloride](/img/structure/B5329167.png)
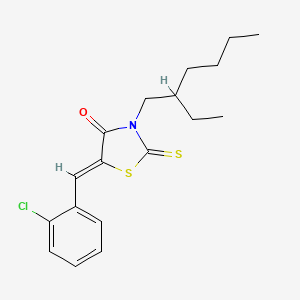
![N,2-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]-3-furamide](/img/structure/B5329184.png)